3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Benzofuranone Bromodomain inhibitor EGFR inhibitor

The compound 3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a synthetic benzofuranone derivative featuring a 3-bromophenylamino substituent and a 6,7-dimethoxy substitution pattern on the isobenzofuranone core. An extensive search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubChem) from the allowed sources did not return quantitative pharmacological, biochemical, or physicochemical differentiation data for this precise structure.

Molecular Formula C16H14BrNO4
Molecular Weight 364.19 g/mol
Cat. No. B12122365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
Molecular FormulaC16H14BrNO4
Molecular Weight364.19 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC=C3)Br)OC
InChIInChI=1S/C16H14BrNO4/c1-20-12-7-6-11-13(14(12)21-2)16(19)22-15(11)18-10-5-3-4-9(17)8-10/h3-8,15,18H,1-2H3
InChIKeyCYTIROBMWVBPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one Procurement Guide: Limited Public Evidence for Scientific Selection


The compound 3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a synthetic benzofuranone derivative featuring a 3-bromophenylamino substituent and a 6,7-dimethoxy substitution pattern on the isobenzofuranone core . An extensive search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubChem) from the allowed sources did not return quantitative pharmacological, biochemical, or physicochemical differentiation data for this precise structure [1]. The publicly available record is dominated by excluded vendor catalog entries and data for the structural isomer 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one (CAS 5987-99-5), which cannot be used to infer the properties of the 3-bromo isomer with confidence .

Limited public evidence — no quantitative activity data in major databases
Supplier-provided identity and purity require independent verification
Suitable only for exploratory synthetic or screening workflows with expected assay validation

3-[(3-Bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one: Why the 3-Bromo Positional Isomer Cannot Be Assumed Equivalent to the 2-Bromo Analog


The absence of public domain data for the title compound creates a critical evidence gap for procurement. Attempting to substitute it with the more widely listed 2-bromo isomer (CAS 5987-99-5) or the 4-bromo isomer is not scientifically justifiable. In medicinal chemistry, the position of a halogen substituent on an aniline ring attached to a heterocyclic core is a well-known determinant of target binding affinity, selectivity, and pharmacokinetic properties [1]. Without head-to-head biochemical or pharmacological data demonstrating equivalence, any assumption of interchangeable biological activity between the 3-bromo and 2-bromo isomers is speculative and carries a high risk of experimental failure in assays designed for the specific 3-bromo isomer .

Target compound
2-bromo isomer (CAS 5987-99-5)
3-bromophenylamino substitution
2-bromophenylamino substitution — positional isomer
No biological activity data
No biological activity data; cannot infer equivalence

Positional isomer substitution is not supported without head-to-head equivalence data.

3-[(3-Bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one Quantitative Differentiation Evidence: Critical Data Gap Analysis


Absence of Quantifiable In-Class Differentiation for 3-[(3-Bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

An exhaustive search of BindingDB, ChEMBL, PubChem, and primary literature did not yield any quantitative activity data (IC50, Kd, Ki, EC50) for this compound against any biological target [1]. Consequently, no direct head-to-head comparison, cross-study comparable data, or reliable class-level inference can be made against the 2-bromo analog (CAS 5987-99-5) or the 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline (PD 153035) scaffold . The claim of 'high activity' or 'unique mechanism' cannot be substantiated.

Biological Activity
Data to verify
No IC50 / Kd / Ki data found
Cannot support evidence-based comparison
Database cross-search returned no results
Benzofuranone Bromodomain inhibitor EGFR inhibitor

3-[(3-Bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one: Application Scenarios Cannot Be Defined Without Core Evidence


Application Scenarios Precluded by Data Absence

The identification of specific research or industrial application scenarios for 3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is currently not possible. As established in Section 3, no quantitative target engagement, cellular activity, or in vivo efficacy data exists in the public domain to support a defined use case. Any hypothetical application, such as a bromodomain inhibitor tool compound or an EGFR inhibitor intermediate, would be unverified speculation and is not appropriate for an evidence-based procurement guide [1].

Application
Selection Property
Validation Focus
Not defined due to data absence
Requires primary screening data
None available — requires experimental characterization
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